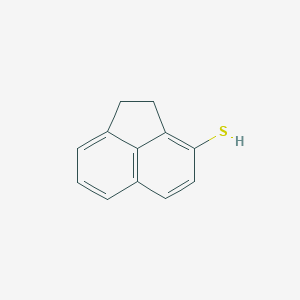
1,2-Dihydro-3-acenaphthylenyl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-3-acenaphthylenyl hydrosulfide, also known as DAS, is a sulfur-containing organic compound that has gained attention for its potential therapeutic applications. DAS is a member of the thioacetal family and has a unique structure that makes it a promising candidate for various medicinal purposes.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is not fully understood, but studies suggest that it may act through multiple pathways. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and activating caspases. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to modulate various biochemical and physiological processes in the body. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide can increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide exhibits low toxicity and can be used at relatively low concentrations. However, one limitation of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide for different types of cancer. Additionally, research on the mechanism of action of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of novel cancer therapies. Another area of interest is the neuroprotective effects of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. Studies are needed to determine the potential use of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, research on the antimicrobial activity of 1,2-Dihydro-3-acenaphthylenyl hydrosulfide may lead to the development of new antibiotics to combat drug-resistant bacteria.
Méthodes De Synthèse
1,2-Dihydro-3-acenaphthylenyl hydrosulfide can be synthesized through a multistep process that involves the reaction of acenaphthenequinone with sodium hydrosulfide. This reaction produces the intermediate compound, 1,2-dihydroacenaphthylene-3-thione, which is then treated with hydrogen peroxide to yield 1,2-Dihydro-3-acenaphthylenyl hydrosulfide. This synthesis method has been optimized to produce high yields of pure 1,2-Dihydro-3-acenaphthylenyl hydrosulfide.
Applications De Recherche Scientifique
1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has anticancer properties that inhibit the growth and proliferation of cancer cells. Additionally, 1,2-Dihydro-3-acenaphthylenyl hydrosulfide has been found to protect neurons from oxidative stress and prevent cell death. 1,2-Dihydro-3-acenaphthylenyl hydrosulfide also exhibits antimicrobial activity against various microorganisms, including bacteria and fungi.
Propriétés
Formule moléculaire |
C12H10S |
|---|---|
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylene-3-thiol |
InChI |
InChI=1S/C12H10S/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7,13H,4,6H2 |
Clé InChI |
GGYYAEBAHPWFNO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
SMILES canonique |
C1CC2=C(C=CC3=C2C1=CC=C3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)







